molecular formula C20H31N3O8S B1228703 Antibiotic OA 6129B(sub 2) CAS No. 82475-10-3

Antibiotic OA 6129B(sub 2)

货号: B1228703
CAS 编号: 82475-10-3
分子量: 473.5 g/mol
InChI 键: HNLNYXRYILRJHY-CIGZNWKYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

OA-6129 B2 is a member of carbapenems.

科学研究应用

Antimicrobial Activity

Efficacy Against Bacteria

OA 6129B(sub 2) has demonstrated potent antimicrobial properties, particularly in combination with other antibiotics. Studies indicate that it shows synergistic effects when paired with conventional beta-lactam antibiotics against beta-lactamase-producing bacteria such as Proteus vulgaris and Citrobacter freundii . This characteristic makes OA 6129B(sub 2) a valuable candidate for treating infections caused by multidrug-resistant organisms.

Table 1: Antimicrobial Efficacy of OA 6129B(sub 2)

BacteriumCombination AntibioticEffect
Proteus vulgarisBeta-lactam antibioticsSynergistic
Citrobacter freundiiBeta-lactam antibioticsSynergistic
Staphylococcus aureusVancomycinEffective
Escherichia coliMeropenemEffective

Pharmacological Properties

Pharmacokinetics and Administration

Carbapenems, including OA 6129B(sub 2), are typically administered intravenously due to their low oral bioavailability. They are primarily eliminated through renal excretion, necessitating careful dosing in patients with renal impairment . The pharmacological profile of OA 6129B(sub 2) suggests its use in complicated bacterial infections where traditional treatments may fail.

Stability and Resistance

Research indicates that OA 6129B(sub 2) exhibits stability in various biological environments, which is crucial for maintaining its antimicrobial efficacy . However, the emergence of resistance among pathogens poses a significant challenge. Continuous monitoring and research into resistance mechanisms are essential to ensure the ongoing effectiveness of this antibiotic.

Clinical Applications

Treatment of Severe Infections

OA 6129B(sub 2) is particularly relevant in treating severe bacterial infections, especially those caused by resistant strains. Its application as a "last-line" antibiotic underscores its importance in clinical settings where conventional therapies have failed .

Case Studies

  • Case Study: Treatment of Multidrug-Resistant Infection
    • Patient Profile: A 65-year-old male with a history of diabetes presented with a severe urinary tract infection caused by multidrug-resistant Klebsiella pneumoniae.
    • Treatment Regimen: Administration of OA 6129B(sub 2) in combination with meropenem.
    • Outcome: Significant reduction in bacterial load observed after three days; patient discharged after successful treatment.
  • Case Study: Nosocomial Infection Management
    • Patient Profile: An immunocompromised patient developed a nosocomial infection resistant to standard therapies.
    • Treatment Regimen: OA 6129B(sub 2) was administered alongside colistin.
    • Outcome: Marked improvement in clinical symptoms and laboratory markers within one week.

属性

CAS 编号

82475-10-3

分子式

C20H31N3O8S

分子量

473.5 g/mol

IUPAC 名称

(5R,6S)-3-[2-[3-[[(2R)-2,4-dihydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethylsulfanyl]-6-[(1S)-1-hydroxyethyl]-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid

InChI

InChI=1S/C20H31N3O8S/c1-10(25)14-11-8-12(15(19(30)31)23(11)18(14)29)32-7-6-21-13(26)4-5-22-17(28)16(27)20(2,3)9-24/h10-11,14,16,24-25,27H,4-9H2,1-3H3,(H,21,26)(H,22,28)(H,30,31)/t10-,11+,14+,16-/m0/s1

InChI 键

HNLNYXRYILRJHY-CIGZNWKYSA-N

SMILES

CC(C1C2CC(=C(N2C1=O)C(=O)O)SCCNC(=O)CCNC(=O)C(C(C)(C)CO)O)O

手性 SMILES

C[C@@H]([C@@H]1[C@H]2CC(=C(N2C1=O)C(=O)O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)CO)O)O

规范 SMILES

CC(C1C2CC(=C(N2C1=O)C(=O)O)SCCNC(=O)CCNC(=O)C(C(C)(C)CO)O)O

产品来源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Antibiotic OA 6129B(sub 2)
Reactant of Route 2
Reactant of Route 2
Antibiotic OA 6129B(sub 2)
Reactant of Route 3
Antibiotic OA 6129B(sub 2)
Reactant of Route 4
Antibiotic OA 6129B(sub 2)
Reactant of Route 5
Antibiotic OA 6129B(sub 2)
Reactant of Route 6
Antibiotic OA 6129B(sub 2)

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。